Cas no 1247493-95-3 (1-(1,3-Thiazol-2-yl)cyclopentan-1-amine)

1-(1,3-Thiazol-2-yl)cyclopentan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(1,3-thiazol-2-yl)cyclopentan-1-amine
- Cyclopentanamine, 1-(2-thiazolyl)-
- 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine
-
- インチ: 1S/C8H12N2S/c9-8(3-1-2-4-8)7-10-5-6-11-7/h5-6H,1-4,9H2
- InChIKey: CGOSXNDYZHUTJZ-UHFFFAOYSA-N
- ほほえんだ: S1C=CN=C1C1(CCCC1)N
計算された属性
- せいみつぶんしりょう: 168.072
- どういたいしつりょう: 168.072
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2
- 疎水性パラメータ計算基準値(XlogP): 0.9
1-(1,3-Thiazol-2-yl)cyclopentan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-79220-10.0g |
1-(1,3-thiazol-2-yl)cyclopentan-1-amine |
1247493-95-3 | 95.0% | 10.0g |
$3315.0 | 2025-02-22 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01055593-1g |
1-(1,3-Thiazol-2-yl)cyclopentan-1-amine |
1247493-95-3 | 95% | 1g |
¥3808.0 | 2023-04-04 | |
Enamine | EN300-79220-0.05g |
1-(1,3-thiazol-2-yl)cyclopentan-1-amine |
1247493-95-3 | 95.0% | 0.05g |
$179.0 | 2025-02-22 | |
Enamine | EN300-79220-0.1g |
1-(1,3-thiazol-2-yl)cyclopentan-1-amine |
1247493-95-3 | 95.0% | 0.1g |
$268.0 | 2025-02-22 | |
Enamine | EN300-79220-0.5g |
1-(1,3-thiazol-2-yl)cyclopentan-1-amine |
1247493-95-3 | 95.0% | 0.5g |
$601.0 | 2025-02-22 | |
Enamine | EN300-79220-5.0g |
1-(1,3-thiazol-2-yl)cyclopentan-1-amine |
1247493-95-3 | 95.0% | 5.0g |
$2235.0 | 2025-02-22 | |
Enamine | EN300-79220-1.0g |
1-(1,3-thiazol-2-yl)cyclopentan-1-amine |
1247493-95-3 | 95.0% | 1.0g |
$770.0 | 2025-02-22 | |
Enamine | EN300-79220-0.25g |
1-(1,3-thiazol-2-yl)cyclopentan-1-amine |
1247493-95-3 | 95.0% | 0.25g |
$383.0 | 2025-02-22 | |
Enamine | EN300-79220-2.5g |
1-(1,3-thiazol-2-yl)cyclopentan-1-amine |
1247493-95-3 | 95.0% | 2.5g |
$1509.0 | 2025-02-22 |
1-(1,3-Thiazol-2-yl)cyclopentan-1-amine 関連文献
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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1-(1,3-Thiazol-2-yl)cyclopentan-1-amineに関する追加情報
Comprehensive Overview of 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine (CAS No. 1247493-95-3): Properties, Applications, and Research Insights
1-(1,3-Thiazol-2-yl)cyclopentan-1-amine (CAS No. 1247493-95-3) is a specialized organic compound featuring a unique molecular structure that combines a cyclopentylamine core with a thiazole heterocycle. This structural motif has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile building block for drug discovery and material science. The compound's thiazole-cyclopentylamine hybrid architecture offers distinct electronic and steric properties, making it valuable for modulating biological activity and optimizing physicochemical parameters in lead optimization campaigns.
Recent advancements in heterocyclic chemistry have highlighted the importance of thiazole-containing compounds like 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine in addressing contemporary challenges in medicinal chemistry. With growing interest in targeted drug delivery and small molecule therapeutics, researchers are particularly focused on how such scaffolds can enhance bioavailability and receptor binding affinity. The compound's balanced lipophilicity (as suggested by its structural features) makes it particularly interesting for CNS-targeting applications, a hot topic in neurodegenerative disease research.
From a synthetic chemistry perspective, CAS 1247493-95-3 represents an excellent example of modern scaffold hopping strategies. The cyclopentane-thiazole conjugation creates a semi-rigid framework that combines conformational restriction with sufficient flexibility for induced-fit binding - a property highly sought after in fragment-based drug design. Analytical characterization studies suggest the compound exhibits good stability under standard laboratory conditions, with particular resilience to oxidative degradation pathways common to similar amine-containing structures.
The commercial and research applications of 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine continue to expand, particularly in the development of kinase inhibitors and GPCR modulators. Its structural features align well with current trends in precision medicine, where researchers seek compounds capable of selective target engagement. The thiazole nitrogen serves as an excellent hydrogen bond acceptor, while the cyclopentylamine group provides opportunities for salt formation and prodrug derivatization - crucial factors in modern drug formulation strategies.
Ongoing investigations into structure-activity relationships (SAR) of thiazole-amine hybrids have revealed that subtle modifications to the cyclopentane ring can significantly alter pharmacological profiles. This has led to increased demand for 1247493-95-3 as a reference standard in medicinal chemistry optimization programs. The compound's intermediate polarity makes it particularly useful for blood-brain barrier penetration studies, addressing one of the most persistent challenges in CNS drug development.
Quality control protocols for CAS 1247493-95-3 typically employ advanced analytical techniques including HPLC-MS and NMR spectroscopy to ensure batch-to-batch consistency. The growing emphasis on green chemistry in pharmaceutical manufacturing has also spurred interest in developing more sustainable synthetic routes to this valuable chemical intermediate. Recent patent literature suggests innovative catalytic methods for constructing the thiazole-cyclopentane linkage with improved atom economy and reduced environmental impact.
From a regulatory standpoint, 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine has shown promising ADME/Tox profiles in preliminary studies, though comprehensive toxicological evaluation remains ongoing. Its structural characteristics suggest low potential for genotoxicity, a critical consideration in early-stage drug development. The compound's metabolic stability appears favorable compared to similar aromatic amines, making it an attractive candidate for further pharmacokinetic optimization.
The scientific community continues to explore novel applications for this versatile scaffold beyond traditional pharmaceutical uses. Emerging research suggests potential utility in functional materials, particularly in the development of organic semiconductors and coordination complexes. The electron-rich thiazole moiety combined with the basic amine functionality creates interesting opportunities for designing molecular sensors and catalysts, aligning with current trends in smart material innovation.
As the demand for structurally diverse building blocks increases in drug discovery, 1247493-95-3 stands out as a valuable tool for library synthesis and hit-to-lead optimization. Its commercial availability through specialized fine chemical suppliers has facilitated broader adoption across academic and industrial research settings. Current pricing trends reflect the compound's growing importance as a research chemical, with particular interest from organizations focused on neglected disease therapeutics and rare disorder treatment development.
Future research directions for 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine are likely to focus on expanding its utility through diversity-oriented synthesis and exploring novel biological targets. The compound's unique structural features position it well for addressing current challenges in drug-resistant pathogens and complex polypharmacology approaches. As computational methods like AI-assisted drug design become more sophisticated, the precise understanding of this scaffold's 3D pharmacophore characteristics will undoubtedly grow, further unlocking its potential in next-generation therapeutics.
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